molecular formula C7H10N2O3 B2870695 methyl (2E)-(3-oxopiperazin-2-ylidene)acetate CAS No. 53700-43-9

methyl (2E)-(3-oxopiperazin-2-ylidene)acetate

Cat. No.: B2870695
CAS No.: 53700-43-9
M. Wt: 170.168
InChI Key: MHCZDUYCTPVXNE-SNAWJCMRSA-N
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Description

Methyl acetate is a common type of ester, formed from the condensation of acetic acid and methanol . It’s a colorless liquid with a pleasant, fruity odor .


Synthesis Analysis

Methyl acetate can be synthesized through the esterification of acetic acid with methanol in the presence of a catalyst such as sulfuric acid .


Molecular Structure Analysis

The molecular structure of an ester like methyl acetate consists of two main parts: the ester functional group (COO) and the methyl group (CH3) attached to it .


Chemical Reactions Analysis

Methyl acetate can undergo a variety of chemical reactions. For example, it can be carbonylated under high pressure to yield acetic anhydride .


Physical and Chemical Properties Analysis

Methyl acetate is a volatile colorless liquid, somewhat soluble in water (25%) and miscible with other organic solvents such as alcohols and ethers .

Mechanism of Action

While the specific mechanism of action for “methyl (2E)-(3-oxopiperazin-2-ylidene)acetate” is not known, similar compounds like methylphenidate act as a norepinephrine and dopamine reuptake inhibitor, thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

Methyl acetate is flammable and considered a mild skin irritant. While it poses little toxicity, repeated exposure may cause skin dryness or cracking .

Future Directions

While specific future directions for “methyl (2E)-(3-oxopiperazin-2-ylidene)acetate” are not known, research into similar compounds continues to be relevant due to their various applications in fields like medicine and industry .

Properties

IUPAC Name

methyl (2E)-2-(3-oxopiperazin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-12-6(10)4-5-7(11)9-3-2-8-5/h4,8H,2-3H2,1H3,(H,9,11)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCZDUYCTPVXNE-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\C(=O)NCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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